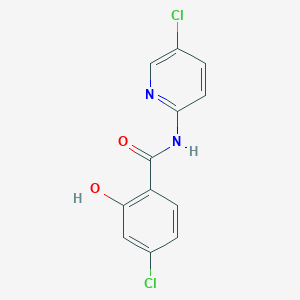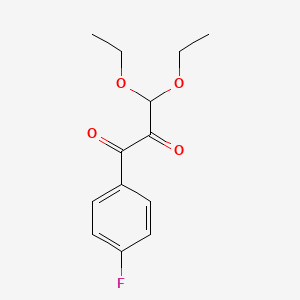![molecular formula C21H22NP B14216828 2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine CAS No. 827339-93-5](/img/structure/B14216828.png)
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine typically involves the reaction of 2-chloropyridine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene. The reaction conditions include heating the mixture to reflux temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides are employed under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridines depending on the electrophile used.
科学研究应用
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in catalytic processes such as hydrogenation and carbonylation.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved include oxidative addition, reductive elimination, and migratory insertion.
相似化合物的比较
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Another pyridine-based ligand with two diphenylphosphino groups.
Diphenyl-2-pyridylphosphine: A simpler analog with a single diphenylphosphino group.
Uniqueness
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well.
属性
CAS 编号 |
827339-93-5 |
|---|---|
分子式 |
C21H22NP |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(2-methyl-1-pyridin-2-ylpropyl)-diphenylphosphane |
InChI |
InChI=1S/C21H22NP/c1-17(2)21(20-15-9-10-16-22-20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,21H,1-2H3 |
InChI 键 |
SDLFTFRSDJJVNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=N1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
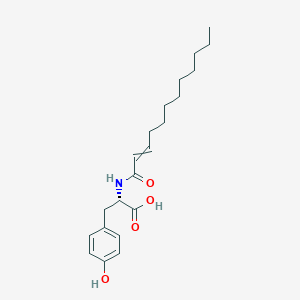

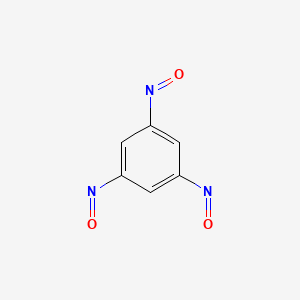
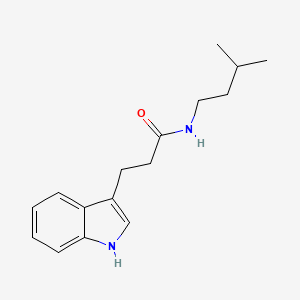
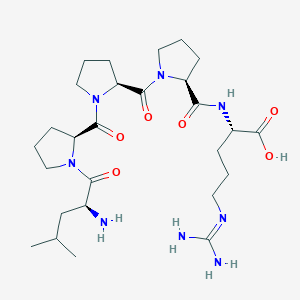
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)

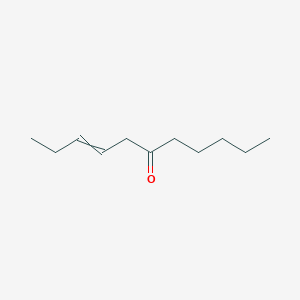
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
